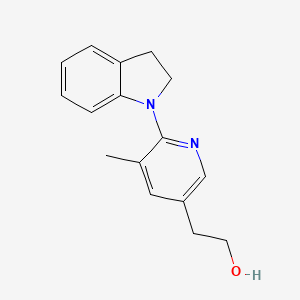
2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol is a complex organic compound that features a unique structure combining an indoline moiety with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol typically involves the following steps:
Formation of the Indoline Moiety: The indoline structure can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reductive conditions.
Pyridine Ring Formation: The pyridine ring can be constructed via a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Coupling of Indoline and Pyridine: The indoline and pyridine structures are coupled through a nucleophilic substitution reaction, where the indoline nitrogen attacks an electrophilic carbon on the pyridine ring.
Introduction of the Ethanol Group: The ethanol group is introduced via a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the indoline or pyridine rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrogenated indoline or pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is used in the development of photochromic materials, which change color upon exposure to light.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, it may bind to and inhibit the activity of certain enzymes involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiropyrans: These compounds share a similar indoline structure and are known for their photochromic properties.
Indoline Derivatives: Compounds like 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol have similar structures and are used in similar applications.
Uniqueness
2-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol is unique due to its specific combination of an indoline moiety with a pyridine ring and an ethanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C16H18N2O |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
2-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c1-12-10-13(7-9-19)11-17-16(12)18-8-6-14-4-2-3-5-15(14)18/h2-5,10-11,19H,6-9H2,1H3 |
InChI-Schlüssel |
AOVJAIAPWVFDAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


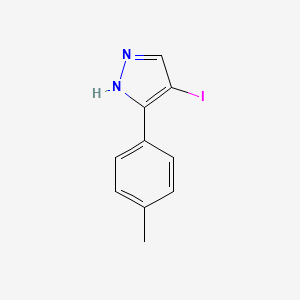
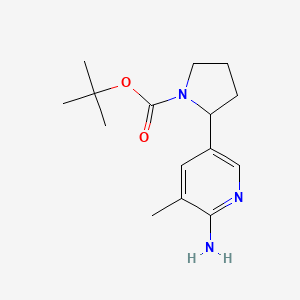
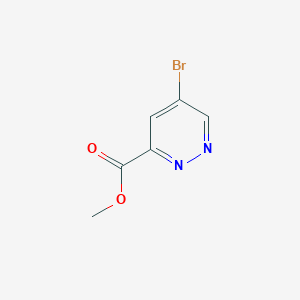
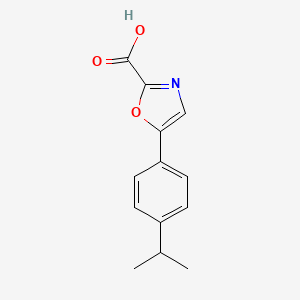
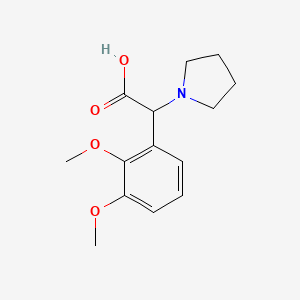
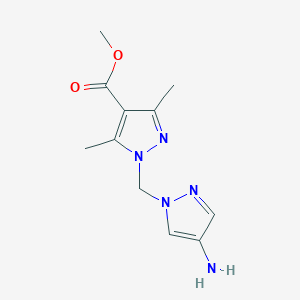
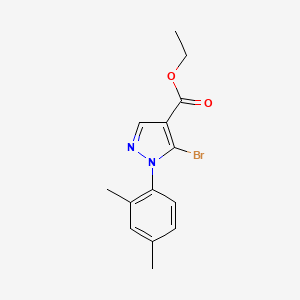
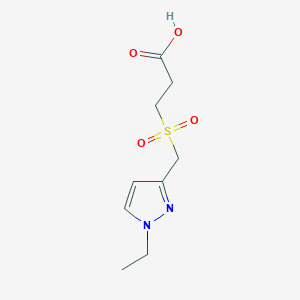
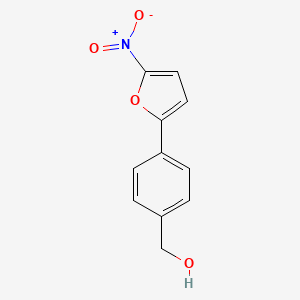
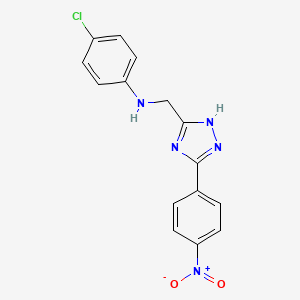
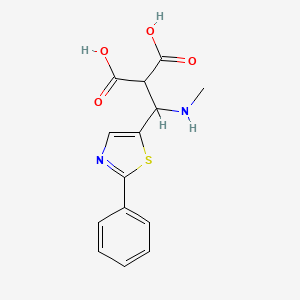
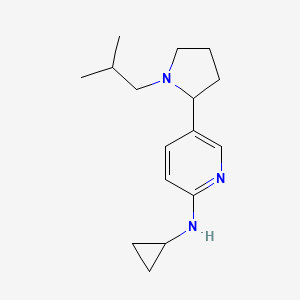

![3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059022.png)
